(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride
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Overview
Description
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride is a compound belonging to the class of cinchona alkaloids. This compound is known for its chiral properties and is widely used as a chiral phase transfer catalyst . It has five different chiral centers, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride typically involves the reaction of cinchonidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of different alcohol derivatives .
Scientific Research Applications
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride involves its role as a chiral phase transfer catalyst. It facilitates the transfer of chiral molecules between different phases, enhancing the rate and selectivity of chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Cinchonidine: Another cinchona alkaloid with similar chiral properties.
Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A compound with similar structural features and applications.
Uniqueness
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride stands out due to its specific chiral centers and its effectiveness as a chiral phase transfer catalyst. Its unique structure allows for high enantiomeric purity in the products formed, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
60990-88-7 |
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Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1-benzyl-6-methoxyquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29-13-11-21(20)15-26(29)27(30)23-12-14-28(17-19-7-5-4-6-8-19)25-10-9-22(31-2)16-24(23)25;/h3-10,12,14,16,20-21,26-27,30H,1,11,13,15,17-18H2,2H3;1H/q+1;/p-1 |
InChI Key |
DOBHRBYCXDNPFN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)CC3=CC=CC=C3)C(C4CC5CCN4CC5C=C)O.[Cl-] |
Origin of Product |
United States |
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